Isoquinoline, decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)-, (E)-
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Overview
Description
Isoquinoline, decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)-, (E)- is a heterocyclic organic compound with the molecular formula C20H30N2O4 and a molecular weight of 362.463 g/mol . This compound is characterized by its isoquinoline core structure, which is a common motif in many biologically active molecules. The presence of the trimethoxybenzamido group adds to its chemical complexity and potential for diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)-, (E)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Hydrogenation: The resulting isoquinoline derivative undergoes hydrogenation to form the decahydroisoquinoline structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors for hydrogenation and automated systems for the amidation process to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)-, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to further reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the amido group, where nucleophiles like amines or thiols can replace the trimethoxybenzamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of oxidized isoquinoline derivatives.
Reduction: Formation of fully saturated isoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives with new functional groups.
Scientific Research Applications
Isoquinoline, decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)-, (E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Isoquinoline, decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)-, (E)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline, decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)-, (Z)-: A geometric isomer with different spatial arrangement of atoms.
N-(Decahydro-2-methylisoquinolin-8-yl)-3,4,5-trimethoxybenzamide: A compound with a similar structure but different functional groups.
Uniqueness
Isoquinoline, decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)-, (E)- is unique due to its specific geometric configuration and the presence of the trimethoxybenzamido group, which may confer distinct biological activities compared to its isomers and analogs.
Properties
CAS No. |
53525-88-5 |
---|---|
Molecular Formula |
C20H30N2O4 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
N-[(4aR,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-8-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C20H30N2O4/c1-22-9-8-13-6-5-7-16(15(13)12-22)21-20(23)14-10-17(24-2)19(26-4)18(11-14)25-3/h10-11,13,15-16H,5-9,12H2,1-4H3,(H,21,23)/t13-,15-,16?/m1/s1 |
InChI Key |
UYANHVOBUOWDLZ-CWSLVUQWSA-N |
Isomeric SMILES |
CN1CC[C@H]2CCCC([C@@H]2C1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CN1CCC2CCCC(C2C1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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